Pibrozelesin

Übersicht

Beschreibung

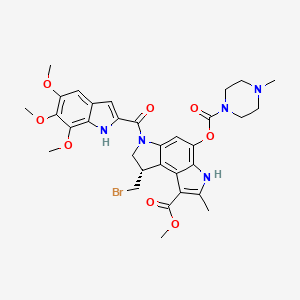

Pibrozelesin, also known as KW-2189, is a semisynthetic water-soluble derivative of the antineoplastic antibiotic duocarmycin B2. This compound is activated by carboxyl esterase and alkylates DNA by binding to adenine-thymine-rich sequences in the minor groove of DNA. This binding inhibits DNA replication and induces apoptosis, making it a potent antitumor agent .

Vorbereitungsmethoden

Pibrozelesin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Duocarmycin B2 ausgehen. Die Syntheseroute beinhaltet die Reaktion von 8-(S)-(Brommethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrol-2-carbonsäuremethylester mit tert-Butyl-dimethylsilylchlorid in Dimethylformamid, um das entsprechende O-Silylderivat zu bilden. Dieses Derivat wird dann mit Camphersulfonsäure in heißem Chloroform behandelt, um 8-(S)-(Brommethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-3,6,7,8-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrol-1-carbonsäuremethylester zu ergeben. Schließlich wird diese Verbindung mit Tetrabutylammoniumfluorid in Tetrahydrofuran desilyliert und mit N-Methylpiperazin und 4-Nitrophenylchlorformiat unter Verwendung von Triethylamin in Dichlormethan kondensiert .

Analyse Chemischer Reaktionen

Pibrozelesin durchläuft verschiedene Arten chemischer Reaktionen, die hauptsächlich die DNA-Alkylierung betreffen. Die Verbindung wird durch Carboxylesterase aktiviert, was ihre Bindung an Adenin-Thymin-reiche Sequenzen in der kleinen Furche der DNA erleichtert. Diese Bindung führt zu DNA-Strangbrüchen, hemmt die DNA-Replikation und induziert Apoptose. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und fragmentierte DNA-Stränge .

Wissenschaftliche Forschungsanwendungen

Pibrozelesin wurde ausgiebig auf seine Antitumoraktivität untersucht. Es zeigte Antitumoraktivität im Falle des hepatozellulären Karzinoms und befand sich in Phase-II-klinischen Studien zur Behandlung von fortgeschrittenem malignem Melanom und fortgeschrittenem Nierenzellkarzinom. Aufgrund einer signifikanten und anhaltenden hämatologischen Toxizität war eine weitere Entwicklung dieses Medikaments bei hepatozellulärem Karzinom nicht möglich. Trotzdem bleibt this compound aufgrund seiner starken DNA-alkylierenden Eigenschaften eine wertvolle Verbindung in der Krebsforschung .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Alkylierung der DNA an Adenin-Thymin-reichen Sequenzen in der kleinen Furche. Diese Alkylierung hemmt die DNA-Replikation und induziert Apoptose. Die Verbindung wird durch Carboxylesterase aktiviert, was ihre Bindung an DNA erleichtert. Die wichtigsten molekularen Ziele von this compound sind die Adenin-Thymin-reichen Sequenzen in der kleinen Furche der DNA, und die beteiligten Pfade umfassen die Hemmung der DNA-Replikation und die Induktion der Apoptose .

Wirkmechanismus

Pibrozelesin exerts its effects by alkylating DNA at adenine-thymine-rich sequences in the minor groove. This alkylation inhibits DNA replication and induces apoptosis. The compound is activated by carboxyl esterase, which facilitates its binding to DNA. The primary molecular targets of this compound are the adenine-thymine-rich sequences in the minor groove of DNA, and the pathways involved include DNA replication inhibition and apoptosis induction .

Vergleich Mit ähnlichen Verbindungen

Pibrozelesin gehört zur Duocarmycin-Familie von Verbindungen, die für ihre starken DNA-alkylierenden Eigenschaften bekannt sind. Zu den ähnlichen Verbindungen gehören Duocarmycin A, Duocarmycin SA und CC-1065. Diese Verbindungen binden ebenfalls an die kleine Furche der DNA und induzieren DNA-Strangbrüche. This compound ist einzigartig in seiner Wasserlöslichkeit und seiner Aktivierung durch Carboxylesterase, was es von anderen Duocarmycin-Derivaten unterscheidet .

Eigenschaften

IUPAC Name |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMNENFZDDYDEF-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36BrN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154889-68-6 | |

| Record name | Pibrozelesin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154889686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIBROZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHK933KCIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

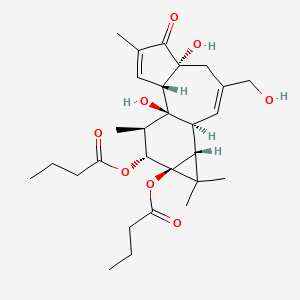

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

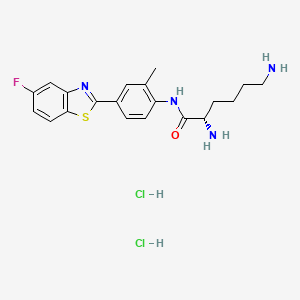

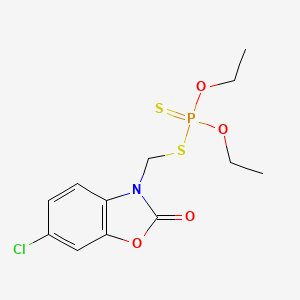

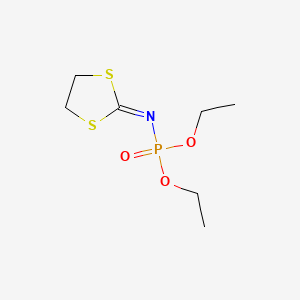

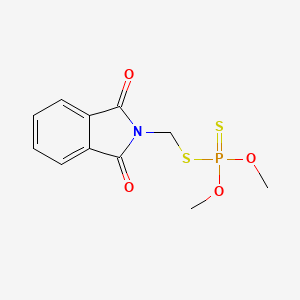

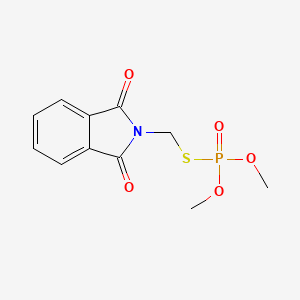

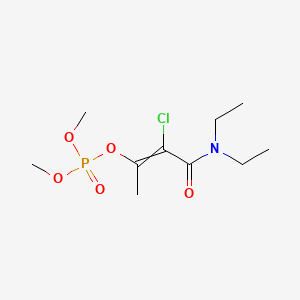

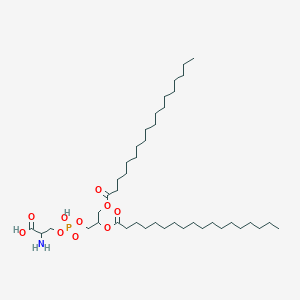

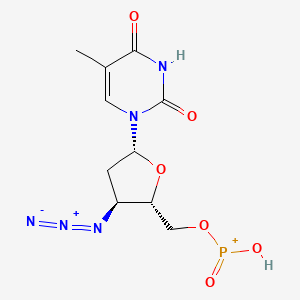

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.